4-Chloro-6-(4-chlorophenoxy)pyrimidine
Overview
Description
4-Chloro-6-(4-chlorophenoxy)pyrimidine is a chemical compound with the molecular formula C10H6Cl2N2O. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group at the 4th position and a chlorophenoxy group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(4-chlorophenoxy)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 4-chlorophenol. This reaction is often carried out under basic conditions using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion generated from 4-chlorophenol attacks the 6-position of the pyrimidine ring, displacing the chlorine atom.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of catalysts or phase-transfer agents can enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(4-chlorophenoxy)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro groups on the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phenoxy group can undergo oxidation to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) in ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amino-substituted pyrimidine derivatives.
Scientific Research Applications
4-Chloro-6-(4-chlorophenoxy)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives with potential biological activities.
Biology: Investigated for its potential as an inhibitor of enzymes involved in various biological pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(4-chlorophenoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. By binding to the active site of these enzymes, the compound can block their activity, leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-(4-methylphenoxy)pyrimidine
- 4-Chloro-6-(4-isocyanatophenoxy)pyrimidine
- 4-Chloro-6-(4-nitrophenoxy)pyrimidine
- 4-Chloro-6-(4-fluorophenoxy)pyrimidine
Uniqueness
4-Chloro-6-(4-chlorophenoxy)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and chlorophenoxy groups enhances its reactivity and potential for diverse applications in scientific research and industry.
Properties
CAS No. |
124041-02-7 |
---|---|
Molecular Formula |
C10H6Cl2N2O |
Molecular Weight |
241.07 g/mol |
IUPAC Name |
4-chloro-6-(4-chlorophenoxy)pyrimidine |
InChI |
InChI=1S/C10H6Cl2N2O/c11-7-1-3-8(4-2-7)15-10-5-9(12)13-6-14-10/h1-6H |
InChI Key |
OFUNGGXKORELSZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OC2=CC(=NC=N2)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=NC=N2)Cl)Cl |
124041-02-7 | |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.